molecular formula C7H15NOS B1455271 N-(2-hydroxypropyl)thiomorpholine CAS No. 6007-66-5

N-(2-hydroxypropyl)thiomorpholine

Cat. No.: B1455271
CAS No.: 6007-66-5
M. Wt: 161.27 g/mol
InChI Key: HUJGFZBJVXQNFF-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)thiomorpholine is a specialized organic compound with the molecular formula C7H15NOS and a molecular weight of 161.27 g/mol . This thiomorpholine derivative is characterized by a six-membered thiomorpholine ring containing a sulfur atom, substituted with a 2-hydroxypropyl group. As a building block in organic and medicinal chemistry, its structure lends itself to applications in drug discovery and the development of novel chemical entities, particularly in the synthesis of compounds for biological evaluation . Researchers value this compound for its potential use in peptide-mimetic chemistry and as a precursor in the development of pharmacologically active molecules. Thiomorpholine cores are of significant interest in pharmaceutical research for their presence in molecules with various biological activities . The compound should be stored in a dark place, sealed in a dry environment at room temperature to maintain stability . Handling should be conducted with appropriate safety precautions. According to hazard statements, it may be harmful if swallowed and causes skin and serious eye irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-thiomorpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGFZBJVXQNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCSCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696580
Record name 1-(Thiomorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-66-5
Record name 1-(Thiomorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Common Synthetic Routes

The primary synthetic method for N-(2-hydroxypropyl)thiomorpholine involves the nucleophilic substitution reaction between thiomorpholine and allyl alcohol. This approach takes advantage of the reactivity of the thiomorpholine nitrogen with the allylic alcohol to form the hydroxypropyl derivative.

This method is favored for its straightforwardness and relatively mild reaction conditions, yielding a colorless to pale yellow liquid product soluble in water and various organic solvents.

Catalytic Processes and Reaction Conditions

While direct reaction of thiomorpholine with allyl alcohol is common, catalytic processes can enhance efficiency and selectivity. Research on related morpholine derivatives (e.g., 2,6-dimethylmorpholine) provides insights applicable to thiomorpholine derivatives:

  • Catalysts:

    • Catalysts containing metals from Groups Ib, IIb, and VIIIb of the Periodic Table (e.g., nickel, copper, chromium oxides) have been employed successfully in analogous morpholine syntheses.
    • Acid catalysts such as dilute phosphoric or sulfuric acid, or basic catalysts like dilute caustic soda or potash solutions, facilitate hydrolysis and dehydration steps in related morpholine preparations.
  • Reaction Conditions:

    • Temperature ranges typically span from 100°C to 400°C depending on the specific step (e.g., dehydration, oxidation).
    • Pressures range from atmospheric to several bars (up to 50 bar in hydrolysis steps).
    • In continuous processes for morpholine derivatives, pressures up to 3000 psi (approximately 200 bar) and temperatures around 260-280°C have been employed with nickel-copper-chromium oxide catalysts to achieve high conversion rates.

Process Variants and Optimization

Based on analogous morpholine preparation patents, the following process variants and conditions are relevant:

Parameter Typical Range / Example Notes
Catalyst Composition Ni-Cu-Cr oxide; Cu-Ni-Mn oxide Pelleted catalysts with specific atomic ratios
Temperature 150°C to 400°C (varies by step) 260-280°C for continuous morpholine synthesis
Pressure 1 to 50 bar; up to 3000 psi (≈ 200 bar) in continuous runs High pressure favors conversion and selectivity
Molar Ratios Ammonia to glycol: 1.36 to 15:1 (in morpholine analogs) Excess ammonia drives reaction forward
Space Velocity (liquid reactants) 0.23 to 1.26 gm/ml catalyst/hr Controls contact time with catalyst
Hydrogen Ratio 5 to 11 s.c.f. H2 per 1000 g reactants Hydrogen atmosphere supports reduction and catalyst activity

These conditions, while specific to morpholine and its methyl derivatives, inform the preparation of this compound where similar catalytic hydrogenation and substitution reactions are involved.

Purification and Yield Considerations

  • Separation Techniques:

    • Distillation is the primary method for separating the desired this compound from unreacted starting materials and by-products.
    • Removal of water and other volatiles is often necessary, sometimes under reduced pressure or elevated temperature.
  • Yield Optimization:

    • Use of excess reactants (e.g., allyl alcohol or ammonia in related systems) can push the reaction equilibrium toward product formation.
    • Catalyst choice and reaction parameters (temperature, pressure, residence time) are critical for maximizing conversion and minimizing side reactions.

Summary Table of Preparation Method Features

Aspect Details
Starting Materials Thiomorpholine, Allyl Alcohol
Reaction Type Nucleophilic substitution, catalytic hydrogenation
Catalysts Ni-Cu-Cr oxide, Cu-Ni-Mn oxide, acid/base catalysts
Temperature Range 100°C to 400°C
Pressure Range Atmospheric to 50 bar (up to 3000 psi in continuous)
Reaction Medium Liquid phase, sometimes gas phase for dehydration steps
Purification Distillation, liquid-gas separation
Product State Colorless to pale yellow liquid
Applications Drug synthesis, polymer modification, biochemical assays

Research Findings and Practical Notes

  • The reaction of thiomorpholine with allyl alcohol is a well-established route, providing a direct and efficient synthesis of this compound.
  • Catalytic hydrogenation processes used in morpholine synthesis demonstrate the importance of catalyst composition and reaction conditions in achieving high yields and purity.
  • Acid or base catalysis can be employed to facilitate hydrolysis or dehydration steps when forming related morpholine derivatives, suggesting possible adaptations for thiomorpholine derivatives.
  • Continuous flow reactors with controlled temperature and pressure, combined with pelleted catalysts, offer scalable and efficient production methods.

Chemical Reactions Analysis

N-(2-hydroxypropyl)thiomorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium phosphate, sodium triethylborohydride, and bis(2-dicyclohexylphosphinoethyl)amine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-(2-hydroxypropyl)thiomorpholine is widely used in scientific research due to its versatility. It is employed in drug synthesis, polymer modification, and corrosion inhibition. In the field of proteomics, it serves as a valuable reagent for various biochemical assays . Additionally, its unique properties make it suitable for applications in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which N-(2-hydroxypropyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in drug synthesis, it may act as a precursor or intermediate, facilitating the formation of active pharmaceutical ingredients. The compound’s ability to undergo various chemical reactions allows it to modify molecular structures and enhance their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between N-(2-hydroxypropyl)thiomorpholine and related compounds:

Compound Key Features Molecular Weight (g/mol) Applications Safety/Clinical Data
This compound Thiomorpholine ring (S, N), hydroxypropyl group; high solubility in polar solvents 161.27 Reactive intermediate, potential drug carrier Limited safety data; research use only
N-(2-hydroxypropyl)methacrylamide (HPMA) Methacrylamide backbone; biocompatible, non-immunogenic ~12,000–160,000 (copolymers) Drug-polymer conjugates (e.g., PK1 for cancer therapy) Phase I clinical trials confirm safety; no polymer-related toxicity
N-(2-hydroxypropyl)morpholine Morpholine ring (O, N); similar hydroxypropyl substituent 145.21 Limited biomedical use; structural analog in chemical synthesis Safety data available (GHS-compliant SDS); no major hazards reported
Thiomorpholine derivatives Varied substituents (e.g., imidazole, piperidine) 142–350 Drug intermediates, enzyme inhibitors Data scarce; research-focused

Key Research Findings

HPMA Copolymers Drug Delivery: HPMA copolymers (e.g., PK1) demonstrate prolonged circulation (elimination t1/2 ~93 h) and tumor-selective accumulation via the enhanced permeability and retention (EPR) effect. Clinical trials show reduced cardiotoxicity compared to free doxorubicin . Molecular Weight Impact: Higher molecular weight HPMA copolymers (>30 kDa) exhibit slower renal clearance and enhanced tumor targeting . Immunogenicity: Low immunogenicity, even after repeated administration, supports clinical translation .

Conformational Flexibility: The thiomorpholine ring allows adaptive binding, advantageous in designing enzyme inhibitors or receptor ligands .

Comparative Limitations

  • HPMA copolymers are well-characterized in clinical settings, whereas thiomorpholine derivatives lack toxicity profiles and in vivo efficacy data .
  • HPMA’s methacrylamide backbone supports controlled polymerization, enabling tailored drug-loading capacity—a feature absent in thiomorpholine analogs .

Biological Activity

N-(2-hydroxypropyl)thiomorpholine is a compound that has garnered attention in various fields of scientific research, particularly for its biological activities and applications in drug synthesis and proteomics. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

This compound is characterized by a thiomorpholine ring structure with a hydroxypropyl substituent. Its chemical formula is C₇H₁₃NOS, and it has been identified as a versatile reagent in biochemical assays and drug synthesis processes. The compound's ability to undergo various chemical reactions enhances its utility in modifying molecular structures for improved biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a precursor or intermediate in the formation of active pharmaceutical ingredients, facilitating the synthesis of compounds with enhanced therapeutic effects. The compound's reactivity allows it to participate in various biochemical pathways, making it valuable in drug development and modification.

Applications in Scientific Research

This compound has been utilized in several key areas:

  • Drug Synthesis : It serves as an important intermediate in the synthesis of various pharmaceuticals, enhancing the efficiency of drug development processes.
  • Polymer Modification : The compound is employed in modifying polymers to improve their properties for biomedical applications.
  • Corrosion Inhibition : Its unique chemical properties make it suitable for use as a corrosion inhibitor in industrial applications.
  • Proteomics : In proteomics, this compound is used as a reagent for various biochemical assays, aiding in the study of protein interactions and functions.

Case Study 1: Drug Development

In a recent study, this compound was evaluated for its role in synthesizing novel therapeutic agents. The results indicated that compounds synthesized using this thiomorpholine derivative exhibited enhanced biological activity compared to their precursors. This underscores the importance of this compound as a tool for developing more effective drugs.

Case Study 2: Proteomics Applications

Another significant application was observed in proteomics, where this compound was utilized to modify proteins for better stability and functionality. The modified proteins showed improved interactions with target biomolecules, demonstrating the compound's effectiveness in enhancing protein performance in biochemical assays.

Data Table: Biological Activities

Activity Description Reference
Drug SynthesisIntermediate for active pharmaceutical ingredients
Polymer ModificationEnhances properties of polymers for biomedical use
Corrosion InhibitionActs as an effective inhibitor in industrial applications
Proteomics ReagentUsed in biochemical assays to study protein interactions

Q & A

Q. What are the established synthesis routes for N-(2-hydroxypropyl)thiomorpholine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: this compound (CAS 6007-66-5) is synthesized via nucleophilic substitution between 3-amino-1-propanol and thiomorpholine derivatives. Key steps include:

  • Step 1: Activation of thiomorpholine with a leaving group (e.g., halogen).
  • Step 2: Reaction with 3-amino-1-propanol under reflux in aprotic solvents (e.g., acetonitrile) .
  • Optimization Strategies:
    • Use of catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity.
    • Temperature control (80–100°C) to balance reaction rate and byproduct formation.
    • Solvent selection (e.g., 1-butanol for improved solubility of intermediates) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm the presence of the hydroxypropyl group (δ 3.5–4.0 ppm for -OH) and thiomorpholine ring (δ 2.8–3.2 ppm for S-CH₂) .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., -OH stretch at 3300 cm⁻¹, C-S bond at 650–700 cm⁻¹).
  • Mass Spectrometry (MS): Verify molecular weight (theoretical: 163.26 g/mol) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control: Use fume hoods and closed systems to avoid inhalation/contact .
  • Personal Protective Equipment (PPE):
    • Respiratory: NIOSH-approved respirators for organic vapors.
    • Gloves: Nitrile or neoprene (tested for chemical resistance).
    • Eye Protection: Goggles with side shields.
  • Toxicity Management:
    • Acute toxicity: Avoid skin contact (causes irritation).
    • Mutagenicity: Follow protocols for handling potential mutagens (e.g., Salmonella typhimurium assay data ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

  • Step 1: Reproduce spectra under standardized conditions (e.g., solvent, temperature).
  • Step 2: Cross-validate with high-resolution techniques (e.g., HRMS, 2D NMR).
  • Step 3: Compare with structurally similar compounds (e.g., 4-[(2-nitrophenyl)methyl]thiomorpholine ).
  • Example: Discrepancies in S-CH₂ NMR shifts may arise from solvent polarity or pH variations .

Q. What strategies are effective in troubleshooting low yields during the introduction of the thiomorpholine ring?

Methodological Answer:

  • Root Cause Analysis:
    • Incomplete activation: Ensure thiomorpholine derivatives are fully functionalized (e.g., brominated).
    • Side reactions: Monitor for oxidation of sulfur in thiomorpholine (use inert atmospheres).
  • Mitigation:
    • Add phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity.
    • Optimize stoichiometry (1.2:1 molar ratio of thiomorpholine to 3-amino-1-propanol) .

Q. How should conflicting toxicity data (e.g., acute vs. mutagenic effects) be interpreted for this compound?

Methodological Answer:

  • Data Reconciliation:
    • Acute Toxicity: MedChemExpress reports skin/eye irritation but no acute lethality data .
    • Mutagenicity: Positive results in Salmonella typhimurium assays at 50 µg/plate .
  • Methodological Adjustments:
    • Conduct dose-response studies to identify thresholds.
    • Use in vitro models (e.g., mammalian cell lines) to assess relevance to humans.

Q. What experimental approaches are used to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Antifungal Activity:
    • Agar Diffusion Assay: Test against Candida albicans with fluconazole as a control.
    • MIC Determination: Use broth microdilution (e.g., CLSI guidelines) .
  • Mechanistic Studies:
    • Enzyme Inhibition: Screen against cytochrome P450 or fungal lanosterol demethylase.
    • Molecular Docking: Map interactions with target proteins (e.g., thioredoxin reductase) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxypropyl)thiomorpholine
Reactant of Route 2
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N-(2-hydroxypropyl)thiomorpholine

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